N-butyl-3,4-dihydroquinolin-2-amine

MAO-B inhibition neuropharmacology selectivity profiling

Researchers studying selective MAO-B inhibition often encounter confounding off-target effects from MAO-A activity. N-butyl-3,4-dihydroquinolin-2-amine provides a precisely characterized solution with >200-fold selectivity (MAO-B IC₅₀ = 497 nM; MAO-A IC₅₀ > 100,000 nM). • Validated tool compound for Parkinson's and Alzheimer's disease models, enabling cleaner neuroprotective efficacy data interpretation. • Serves as a CYP1A2 inhibition reference standard (IC₅₀ = 2.53 μM) for ADME-Tox screening cascades. • High DMSO solubility (>30 mg/mL) and strategic position in N-alkyl SAR series support systematic lead optimization.

Molecular Formula C13H18N2
Molecular Weight 202.3g/mol
Cat. No. B421077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3,4-dihydroquinolin-2-amine
Molecular FormulaC13H18N2
Molecular Weight202.3g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=CC=CC=C2CC1
InChIInChI=1S/C13H18N2/c1-2-3-10-14-13-9-8-11-6-4-5-7-12(11)15-13/h4-7H,2-3,8-10H2,1H3,(H,14,15)
InChIKeyFWUTXPDKCCFFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3,4-dihydroquinolin-2-amine: Key Specifications


N-butyl-3,4-dihydroquinolin-2-amine (molecular formula C₁₃H₁₈N₂; molecular weight 202.3 g/mol) is an N-alkylated dihydroquinoline derivative belonging to the class of partially saturated nitrogen-containing heterocycles . This compound features a 3,4-dihydroquinoline core with an N-butyl substituent at the 2-position amine, resulting in predicted physicochemical properties that distinguish it from other N-alkyl chain lengths in the series [1]. Its molecular structure comprises a bicyclic aromatic framework with a single saturated carbon-carbon bond in the heterocyclic ring, conferring distinct conformational flexibility compared to fully aromatic quinoline analogs .

N-butyl chain for balanced lipophilicity & steric bulk in MAO-B pocket
Selective MAO-B inhibitor scaffold with reduced MAO-A liability
Distinct selectivity profile from shorter N-alkyl chain analogs

N-Butyl-3,4-dihydroquinolin-2-amine: Chain Length & Biological Selectivity


Within the 3,4-dihydroquinolin-2-amine scaffold, the N-alkyl substituent length is a critical determinant of both enzyme inhibition potency and isoform selectivity [1]. The N-butyl variant exhibits a unique balance of lipophilicity and steric bulk that profoundly influences target engagement compared to shorter (methyl, ethyl, propyl) or longer (pentyl, hexyl) chain analogs [2]. Generic substitution with a different N-alkyl chain length without experimental verification risks significant deviations in monoamine oxidase B (MAO-B) inhibitory activity, cytochrome P450 metabolic stability, and solubility-driven assay performance [1]. The following quantitative evidence establishes the specific, measurable differentiation of the N-butyl congener within this compound class.

N-alkyl chain length change may shift MAO-B selectivity ratio and potency; shorter chains reduce isoform discrimination.
Solubility and CYP inhibition profile differ with chain length; generic substitution risks assay incompatibility.

N-Butyl-3,4-dihydroquinolin-2-amine: Quantified Differentiation Evidence


MAO-B vs. MAO-A Selectivity

N-butyl-3,4-dihydroquinolin-2-amine demonstrates a stark isoform selectivity profile against monoamine oxidases. In a standardized fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes of incubation, the N-butyl derivative inhibited MAO-B with an IC₅₀ of 497 nM, while its inhibitory activity against MAO-A was negligible, exceeding 100,000 nM [1]. In contrast, an N-methyl-substituted analog (CHEMBL1492484) displayed only a 6.5-fold selectivity window, with MAO-B IC₅₀ = 15,400 nM and MAO-A IC₅₀ = 100,000 nM under identical assay conditions [2]. This represents a greater than 30-fold improvement in absolute MAO-B potency and a dramatic enhancement in isoform discrimination for the N-butyl congener [1][2].

MAO-B vs. MAO-A selectivity
Reported
MAO-B IC₅₀ 497 nM vs. MAO-A >100,000 nM
~200-fold selectivity (N-butyl)
N-methyl analog: MAO-B IC₅₀ 15,400 nM
~6.5-fold selectivity
Pronounced MAO-B isoform discrimination supports pathway-selective interpretation
Cross-study comparable; confirm with in-house selectivity panel
MAO-B inhibition neuropharmacology selectivity profiling

CYP1A2 Time-Dependent Inhibition

N-butyl-3,4-dihydroquinolin-2-amine exhibits measurable time-dependent inhibition of human cytochrome P450 1A2, a major hepatic drug-metabolizing enzyme. Following 0.5-hour preincubation with human liver microsomes in the presence of NADPH, the compound inhibited CYP1A2 activity with an IC₅₀ of 2,530 nM (2.53 μM), as determined by LC-MS/MS quantification of metabolite formation [1]. This value positions the N-butyl derivative as a moderate CYP1A2 inhibitor, contrasting with the class-wide observation that N-alkyl chain length in dihydroquinolines inversely correlates with CYP inhibition potency—shorter alkyl chains generally exhibit stronger CYP engagement due to reduced steric hindrance at the enzyme active site [2].

CYP1A2 TDI IC₅₀
Class-level
2,530 nM (2.53 μM)
Moderate CYP1A2 time-dependent inhibition context; may aid metabolic liability profiling
Human liver microsomes, NADPH, LC-MS/MS
CYP inhibition drug metabolism ADME-Tox

Predicted pKa vs. Shorter-Chain Analogs

The predicted acid dissociation constant (pKa) for N-butyl-3,4-dihydroquinolin-2-amine is 9.86 ± 0.15 . This value indicates that at physiological pH 7.4, the compound exists predominantly in its protonated, positively charged state (conjugate acid form), with the imine/amine nitrogen serving as the basic center. In comparison, N-alkyl dihydroquinoline derivatives with shorter alkyl chains (methyl, ethyl) exhibit slightly lower predicted pKa values (typically 9.2–9.6), reflecting the electron-donating inductive effect of the longer butyl group that marginally increases nitrogen basicity [1]. This subtle pKa elevation influences the compound's ionization-dependent properties, including aqueous solubility at varying pH and passive membrane permeability.

Predicted pKa
Class-level
N-butyl: 9.86 ± 0.15
Shorter N-alkyl: ~9.2–9.6
Elevated basicity may influence ionization-dependent solubility and permeability
In silico prediction; experimental validation recommended
physicochemical properties ionization state formulation

DMSO Solubility and Assay Compatibility

N-butyl-3,4-dihydroquinolin-2-amine demonstrates excellent solubility in dimethyl sulfoxide (DMSO), exceeding 30 mg/mL at room temperature . This high DMSO solubility facilitates preparation of concentrated stock solutions (typically 10–50 mM) for biological screening campaigns, minimizing the risk of compound precipitation during serial dilution into aqueous assay buffers. In contrast, the unsubstituted parent compound 3,4-dihydroquinolin-2-amine exhibits significantly lower DMSO solubility (≤10 mg/mL) due to the absence of the lipophilic butyl chain, which enhances organic solvent compatibility . The enhanced solubility of the N-butyl derivative reduces the need for alternative solubilizing agents such as dimethylformamide (DMF) or ethanol, which can interfere with certain enzyme assays .

DMSO solubility
Data to verify
N-butyl: >30 mg/mL
Parent: ≤10 mg/mL
Supports concentrated stock preparation for high-throughput screening
Visual assessment; quantitative solubility data pending
solubility assay development compound handling

Lipophilicity and Molecular Weight Increase

Introduction of the N-butyl group increases the molecular weight of the 3,4-dihydroquinolin-2-amine scaffold from 146.19 g/mol (C₉H₁₀N₂) to 202.30 g/mol (C₁₃H₁₈N₂), representing a 38% increase [1]. Concomitantly, the calculated partition coefficient (clogP) rises by approximately 1.5 log units relative to the unsubstituted parent, reflecting enhanced lipophilicity that modulates both membrane permeability and plasma protein binding [2]. This property shift aligns with class-level structure-activity relationship (SAR) trends observed across 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives, where increasing N-alkyl chain length progressively augments lipophilicity and alters target engagement profiles [2].

Lipophilicity shift
Class-level
MW 202.30 vs. 146.19 g/mol (+38%)
clogP increase ~1.5 units vs. parent
Lipophilicity shift may alter permeability and non-specific binding profile
Calculated values; confirm with experimental logP
lipophilicity molecular properties SAR

N-Alkylation Synthetic Accessibility

N-butyl-3,4-dihydroquinolin-2-amine is accessible via direct N-alkylation of 3,4-dihydroquinolin-2-amine with 1-bromobutane or 1-iodobutane in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF, acetonitrile) . This synthetic route is operationally straightforward and distinct from the more complex synthesis of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives, which require multi-step sequences involving O-alkylation of quinolinone intermediates followed by amination [1]. The N-alkylation approach typically affords the desired product in 60–85% isolated yield after chromatographic purification, offering a cost-effective procurement pathway for structure-activity relationship (SAR) studies focused on the N-substituent .

Synthetic accessibility
Class-level
Single-step N-alkylation; typical yield 60–85%
vs. multi-step O-alkylamine routes
Simplified synthesis supports cost-effective SAR exploration
Yields from analogous N-alkylations; confirm for this substrate
synthesis chemical procurement medicinal chemistry

N-Butyl-3,4-dihydroquinolin-2-amine: Research Applications


MAO-B Selective Inhibitor Screening for Neurodegenerative Diseases

Given the >200-fold MAO-B selectivity over MAO-A (MAO-B IC₅₀ = 497 nM; MAO-A IC₅₀ > 100,000 nM), N-butyl-3,4-dihydroquinolin-2-amine serves as an appropriate tool compound or starting scaffold for Parkinson's disease and Alzheimer's disease research where selective MAO-B inhibition is mechanistically relevant [1]. The pronounced isoform discrimination minimizes confounding MAO-A-mediated effects, enabling cleaner interpretation of neuroprotective efficacy data in cell-based and in vivo models [1][2].

CYP1A2 Drug-Drug Interaction Liability Assessment

With a CYP1A2 time-dependent inhibition IC₅₀ of 2.53 μM, N-butyl-3,4-dihydroquinolin-2-amine can be employed as a reference compound for CYP1A2 inhibition assays in ADME-Tox screening cascades [1]. This moderate inhibition profile provides a benchmark for evaluating newer analogs and helps medicinal chemists design out CYP1A2 liability while maintaining target engagement [1].

N-Alkyl Chain Length SAR Studies

The N-butyl congener occupies a strategic position in the N-alkyl SAR series, bridging shorter-chain (methyl, ethyl) and longer-chain (pentyl, hexyl) analogs [1]. Procurement of this specific compound enables systematic evaluation of how incremental changes in N-alkyl chain length modulate MAO-B potency, CYP inhibition, lipophilicity (clogP increase of ~1.5 units vs. parent), and solubility [1][2]. This data supports rational lead optimization efforts within the 3,4-dihydroquinolin-2-amine chemical space [2].

Formulation and Solubility Optimization

High DMSO solubility (>30 mg/mL) positions N-butyl-3,4-dihydroquinolin-2-amine as a practical choice for high-throughput screening libraries, where concentrated stock solutions reduce dilution-induced precipitation artifacts [1]. The compound's predicted pKa of 9.86 further informs buffer selection for assays requiring precise pH control [1].

Application
Selection Property
Validation Focus
MAO-B pathway-selective studies
Pronounced MAO-B isoform selectivity
MAO-A off-target interference control
CYP inhibition liability profiling
Moderate time-dependent CYP1A2 inhibition
Metabolic stability & DDI risk assessment
N-alkyl chain SAR exploration
Moderate lipophilicity & solubility window
Chain length–dependent potency/ADME trends
High-throughput screening stock preparation
High DMSO solubility for concentrated stocks
Aqueous precipitation mitigation & buffer selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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